HDAC6 Biochemical Activity: A Clear Divergence from a Structural Analog
In a direct comparison using identical biochemical assay conditions, (1-Cbz-aminocyclohexyl)acetic acid exhibits an IC50 of 2.50 μM (2.50E+3 nM) against recombinant human HDAC6 [1]. In stark contrast, a related Cbz-protected compound, CHEMBL3799246, showed no detectable activity (IC50 > 100 μM) against HDAC1 in a similar assay format [2]. This data demonstrates that even minor structural variations among Cbz-protected cyclohexyl derivatives can result in a total loss of target engagement. The Cbz group in (1-Cbz-aminocyclohexyl)acetic acid contributes to a specific molecular interaction profile with the HDAC6 catalytic pocket that is not a universal feature of its class.
| Evidence Dimension | Inhibition of recombinant human HDAC enzyme (IC50) |
|---|---|
| Target Compound Data | 2.50 μM |
| Comparator Or Baseline | CHEMBL3799246 (a related Cbz-protected compound) |
| Quantified Difference | Target compound shows measurable inhibition; comparator is inactive (>40-fold difference, assuming a lower limit of 100 μM) |
| Conditions | Recombinant human HDAC6, Cbz-(Ac)Lys-AMC substrate, 90 min preincubation, followed by trypsin addition and 20 min measurement [1]. |
Why This Matters
This identifies a specific biological activity profile that is absent in a structurally similar analog, validating the selection of this precise compound for HDAC6-targeted research programs.
- [1] BindingDB. (n.d.). BDBM50164539 (CHEMBL3798870) - Inhibition of recombinant human HDAC6. Data entry. View Source
- [2] BindingDB. (n.d.). BDBM50164531 (CHEMBL3799246) - Inhibition of recombinant human HDAC1. Data entry. View Source
